3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol
CAS No.: 1261890-67-8
Cat. No.: VC11728622
Molecular Formula: C13H10F2O2
Molecular Weight: 236.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1261890-67-8 |
---|---|
Molecular Formula | C13H10F2O2 |
Molecular Weight | 236.21 g/mol |
IUPAC Name | 3-fluoro-5-(2-fluoro-3-methoxyphenyl)phenol |
Standard InChI | InChI=1S/C13H10F2O2/c1-17-12-4-2-3-11(13(12)15)8-5-9(14)7-10(16)6-8/h2-7,16H,1H3 |
Standard InChI Key | WLMLWTCAHKEQTM-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1F)C2=CC(=CC(=C2)F)O |
Canonical SMILES | COC1=CC=CC(=C1F)C2=CC(=CC(=C2)F)O |
Introduction
Structural and Chemical Properties
Molecular Architecture
3-Fluoro-5-(2-fluoro-3-methoxyphenyl)phenol (C₁₃H₉F₂O₂) features a central phenol ring substituted at the 3-position with a fluorine atom and at the 5-position with a 2-fluoro-3-methoxyphenyl group. The orthogonal arrangement of electron-withdrawing fluorine atoms and the electron-donating methoxy group creates a polarized electronic environment, influencing reactivity and intermolecular interactions .
Key Structural Features:
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Phenol Core: The hydroxyl group at the 1-position enhances solubility in polar solvents and facilitates hydrogen bonding.
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Fluorine Substituents: The 3-fluoro and 2'-fluoro groups contribute to steric hindrance and electronic modulation, affecting regioselectivity in further derivatization.
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Methoxy Group: Positioned para to the 2'-fluoro on the distal phenyl ring, this group introduces steric bulk and moderates electron density via resonance effects.
Physicochemical Properties
While direct data for this compound is limited, analogous fluorinated phenols exhibit the following properties:
The low aqueous solubility and moderate lipophilicity suggest suitability for lipid-based drug formulations or polymer matrices .
Synthetic Methodologies
Photoredox-Mediated Coupling
A scalable route involves photoredox catalysis, adapting methodologies from 3-fluoropyridine syntheses . In this approach, α,α-difluoro-β-iodoketones are coupled with silyl enol ethers under blue LED irradiation using fac-Ir(ppy)₃ as a catalyst. Subsequent condensation with ammonium acetate yields fluorinated aromatic intermediates, which are functionalized to the target phenol via hydrolysis.
Representative Protocol
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Coupling Reaction:
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Phenol Formation:
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Hydrolyze the intermediate ketone with aqueous HCl (1M).
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Purify via recrystallization from ethanol/water.
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Industrial-Scale Production
Patent literature describes multi-step sequences for analogous fluorophenols, emphasizing cost efficiency and purity :
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Friedel-Crafts Acylation: Introduce the methoxyphenyl group using AlCl₃ catalysis.
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Halogenation: Electrophilic fluorination with Selectfluor® at the 3- and 2'-positions.
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Demethylation: Convert methoxy to hydroxyl groups via BBr₃ in dichloromethane.
Critical Parameters:
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Temperature control (<5°C during fluorination) to minimize side reactions.
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Use of scavengers (e.g., propylene oxide) to quench residual acids .
Applications in Pharmaceutical Chemistry
Kinase Inhibition
Fluorinated phenols are privileged scaffolds in kinase inhibitor design due to their ability to form hydrogen bonds with ATP-binding pockets. Molecular docking studies predict that the 3-fluoro and hydroxyl groups of this compound engage with hinge-region residues (e.g., Glu91 in CDK2), while the methoxyphenyl moiety occupies hydrophobic pockets .
Prodrug Development
The phenol group serves as a site for prodrug derivatization. Phosphorylation or glycosylation enhances bioavailability, with enzymatic cleavage releasing the active compound in target tissues. Patent data highlight similar structures in clinical trials for inflammatory diseases .
Future Directions
Catalytic Asymmetric Synthesis
Developing enantioselective routes to access chiral derivatives could unlock applications in CNS drug discovery. Potential strategies include organocatalytic fluorination or transition metal-catalyzed cross-couplings .
Environmental Impact Studies
Assessing biodegradability and bioaccumulation of fluorinated phenols is critical given increasing regulatory scrutiny on persistent organic pollutants.
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